REACTION_CXSMILES
|
[Na].C[O-].[Na+].[N+:5]([NH:8][C:9]([NH2:11])=[NH:10])([O-:7])=[O:6].[CH:12]([CH:14]([CH2:20][C:21]1[CH:26]=[CH:25][N:24]=[CH:23][CH:22]=1)[C:15](OCC)=O)=[O:13]>CO>[N+:5]([NH:8][C:9]1[NH:11][C:12](=[O:13])[C:14]([CH2:20][C:21]2[CH:26]=[CH:25][N:24]=[CH:23][CH:22]=2)=[CH:15][N:10]=1)([O-:7])=[O:6] |f:1.2,^1:0|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])NC(=N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)C(C(=O)OCC)CC1=CC=NC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux temperature briefly after which time 14.5 g
|
Type
|
ADDITION
|
Details
|
4,216,318) were added
|
Type
|
TEMPERATURE
|
Details
|
This reaction mixture was then heated
|
Type
|
TEMPERATURE
|
Details
|
to refluxing temperature for about 19 hours
|
Duration
|
19 h
|
Type
|
CUSTOM
|
Details
|
Volatile constituents were removed by evaporation and water
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
EXTRACTION
|
Details
|
The aqueous mixture was extracted 3 times with chloroform
|
Type
|
ADDITION
|
Details
|
of 5N aqueous hydrochloric acid added
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])NC1=NC=C(C(N1)=O)CC1=CC=NC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |